

(4-Bromophenyl)(diphenyl)methanol molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(4-Bromophenyl) (diphenyl)methanol
Cat. No.:	B3054701

[Get Quote](#)

An In-depth Technical Guide to (4-Bromophenyl)(diphenyl)methanol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of **(4-Bromophenyl)(diphenyl)methanol**, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Properties

(4-Bromophenyl)(diphenyl)methanol, also known as 4-bromobenzhydrol, is a diaryl alcohol. Its chemical structure consists of a central carbon atom bonded to a hydroxyl group, two phenyl groups, and one 4-bromophenyl group.

Quantitative Data Summary

The key quantitative properties of **(4-Bromophenyl)(diphenyl)methanol** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Weight	263.13 g/mol	[1] [2]
Molecular Formula	C ₁₃ H ₁₁ BrO	[1] [3]
CAS Number	29334-16-5	[2] [3]
Appearance	White to light yellow solid	[2]
Melting Point	63-67 °C	[2]
Boiling Point	381.5 °C at 760 mmHg	[2]
Exact Mass	261.99933 Da	[1]
XLogP3	3.4	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	2	[1]

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of **(4-Bromophenyl)(diphenyl)methanol**.

Synthesis via Grignard Reaction

The most common method for synthesizing diaryl alcohols like **(4-Bromophenyl)(diphenyl)methanol** is through a Grignard reaction. This involves the reaction of a Grignard reagent with a suitable carbonyl compound. Two primary routes are feasible:

- Route A: Reaction of phenylmagnesium bromide with 4-bromobenzophenone.
- Route B: Reaction of 4-bromophenylmagnesium bromide with benzophenone.

The following protocol details Route A.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Bromobenzene
- 4-Bromobenzophenone
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Iodine crystal (as an initiator)

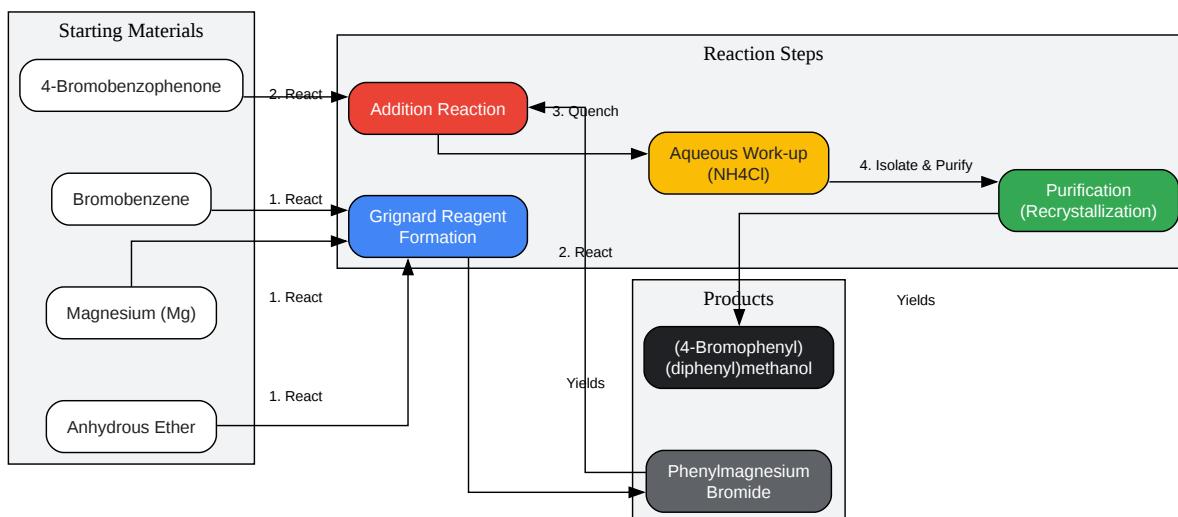
Procedure:

- Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
 - All glassware must be oven-dried to ensure anhydrous conditions.
 - Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
 - Add a small crystal of iodine.
 - Prepare a solution of bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.
 - Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
 - Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

- Reaction with 4-Bromobenzophenone:
 - Dissolve 4-bromobenzophenone in anhydrous diethyl ether.
 - Cool the Grignard reagent solution in an ice bath.
 - Slowly add the 4-bromobenzophenone solution to the stirred Grignard reagent.
 - After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
- Work-up and Purification:
 - Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
 - Separate the organic layer.
 - Extract the aqueous layer with diethyl ether.
 - Combine the organic extracts and wash with brine.
 - Dry the organic layer over anhydrous MgSO₄.
 - Filter and evaporate the solvent under reduced pressure to yield the crude product.
 - The crude **(4-Bromophenyl)(diphenyl)methanol** can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:


- Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Analysis: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the hydroxyl proton.^[4] The ¹³C NMR spectrum will show resonances for the different carbon environments in the molecule.

Mass Spectrometry (MS):

- Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Analysis: Use a technique such as Electron Ionization (EI) or Electrospray Ionization (ESI) to determine the mass-to-charge ratio of the molecular ion and its fragmentation pattern. The mass spectrum should show a characteristic isotopic pattern for bromine.^[5]

Workflow and Pathway Visualizations

As **(4-Bromophenyl)(diphenyl)methanol** is primarily a chemical intermediate, a visualization of its synthesis workflow is most relevant.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **(4-Bromophenyl)(diphenyl)methanol** via Grignard reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-(4-bromophenyl)(phenyl)methanol | C₁₃H₁₁BrO | CID 778571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Simson - (4-Bromophenyl)(phenyl)methanol [simsonchemie.com]
- 3. 29334-16-5 | MFCD00016851 | (4-Bromophenyl)(phenyl)methanol [aaronchem.com]
- 4. rsc.org [rsc.org]
- 5. Benzhydrol, 4-bromo- [webbook.nist.gov]
- To cite this document: BenchChem. [(4-Bromophenyl)(diphenyl)methanol molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3054701#4-bromophenyl-diphenyl-methanol-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com